molecular formula C20H26BrN3O2 B2758081 2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine CAS No. 2034430-65-2

2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine

Cat. No.: B2758081
CAS No.: 2034430-65-2
M. Wt: 420.351
InChI Key: KQXBZUJXZXTXLV-UHFFFAOYSA-N
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Description

2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine is a complex organic compound featuring an adamantane core, a bromopyrimidine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Bromopyrimidine Synthesis: The bromopyrimidine moiety is synthesized by brominating pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the adamantane core, bromopyrimidine moiety, and piperidine ring using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromopyrimidine moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrimidines

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the bromopyrimidine and piperidine moieties can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with an adamantane core, such as amantadine and rimantadine, which are used as antiviral agents.

    Pyrimidine derivatives: Compounds like 5-fluorouracil and cytarabine, which are used in cancer therapy.

    Piperidine derivatives: Compounds such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.

Uniqueness

2-{[1-(Adamantane-1-carbonyl)piperidin-3-yl]oxy}-5-bromopyrimidine is unique due to its combination of an adamantane core, bromopyrimidine moiety, and piperidine ring This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar individual components

Properties

IUPAC Name

1-adamantyl-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O2/c21-16-10-22-19(23-11-16)26-17-2-1-3-24(12-17)18(25)20-7-13-4-14(8-20)6-15(5-13)9-20/h10-11,13-15,17H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXBZUJXZXTXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C23CC4CC(C2)CC(C4)C3)OC5=NC=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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